(5Z)-2-(2-methylphenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(2-methylphenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic hybrid molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core fused with a substituted pyrazole-thienyl moiety. The (Z)-configuration at the exocyclic double bond is critical for maintaining planarity and intramolecular charge transfer, as observed in structurally analogous compounds .
Properties
Molecular Formula |
C25H17N5OS2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-2-(2-methylphenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H17N5OS2/c1-16-8-5-6-11-19(16)23-26-25-30(28-23)24(31)21(33-25)14-17-15-29(18-9-3-2-4-10-18)27-22(17)20-12-7-13-32-20/h2-15H,1H3/b21-14- |
InChI Key |
NWIISNCSRNSCPT-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazole ring.
- Construction of the triazole moiety.
- Coupling of the pyrazole and thiophene rings.
- Final condensation to form the target compound.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the functional groups involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate thiazole and triazole moieties. Various synthetic routes have been explored to enhance yield and purity. For instance, a common method includes the reaction of thiazole derivatives with pyrazole-based compounds under acidic or basic conditions to form the desired thiazolo-triazole structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives. The compound has shown promising activity against various Gram-positive and Gram-negative bacterial strains. For example, a series of substituted thiazoles exhibited significant antibacterial effects, making them potential candidates for developing new antibiotics .
Anticancer Potential
Thiazole-containing compounds have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The specific compound discussed has been shown to target specific pathways involved in cancer cell survival .
Anti-inflammatory Effects
Compounds with thiazole and triazole structures have also demonstrated anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of thiazole derivatives, (5Z)-2-(2-methylphenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers. This suggests its utility as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in the Thiazolo-Triazolone Family
The title compound shares its thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core with several synthesized derivatives (Table 1). Key structural variations lie in the substituents attached to the methylene group and the aryl rings, which influence physicochemical and electronic properties.
Table 1: Comparison of Thiazolo-Triazolone Derivatives
Key Observations :
- Substituent Effects : Bulky substituents (e.g., indolin-1-yl in ) correlate with higher melting points (>280°C), likely due to enhanced intermolecular stacking. In contrast, flexible groups like piperidin-1-yl reduce melting points (189–191°C) .
- Synthetic Yields: Derivatives with amino substituents (e.g., piperidin-1-yl) exhibit moderate yields (57–67%), suggesting steric or electronic challenges during condensation steps .
Comparison with Pyrazoline-Thienyl Hybrids
The pyrazole-thienyl moiety in the title compound is structurally analogous to 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline (). However, the latter lacks the fused triazolothiazole core. Key differences include:
- Electronic Properties : The pyrazoline-thienyl compound in was studied for electroluminescence, with DFT calculations revealing a twisted conformation between the pyrazoline and thienyl groups. In contrast, the title compound’s fused system likely enforces planarity, enhancing conjugation .
- Crystallographic Data: Isostructural thiazole-pyrazole hybrids () adopt triclinic (P 1) symmetry with two independent molecules per unit cell.
Biological Activity
The compound (5Z)-2-(2-methylphenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and the mechanisms underlying its effects based on diverse scientific literature.
Chemical Structure
The structure of the compound can be represented as follows:
This complex structure features multiple pharmacologically relevant moieties including thiazole, pyrazole, and thiophene rings which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of thiazole derivatives with pyrazole and thiophene components under controlled conditions. The process often includes:
- Formation of Thiazole Ring : Utilizing appropriate precursors and catalysts.
- Condensation Reaction : Involving the reaction of thiazole with substituted pyrazoles to form the desired compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, revealing:
- Effective against : Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.
- Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 250 μg/mL depending on the specific derivative tested .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 31.25 | E. coli |
| Derivative B | 62.5 | S. aureus |
| Derivative C | 125 | P. mirabilis |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit key inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers in cell cultures .
Antioxidant Activity
Antioxidant assays have demonstrated that this compound can scavenge free radicals effectively. It was observed to protect erythrocytes from oxidative damage induced by toxic substances such as 4-nonylphenol in experimental models .
Case Studies
Several case studies have highlighted the biological significance of similar compounds:
- Antimicrobial Efficacy : A series of thiazole-pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated a promising antibacterial profile with several compounds exhibiting potent activities comparable to standard antibiotics .
- Inflammation Models : In vivo studies showed that derivatives could reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
